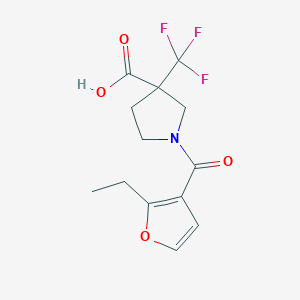
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as EF-TFMK, is a synthetic compound that has been widely studied in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes, including blood coagulation, inflammation, and apoptosis.
Mecanismo De Acción
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid exerts its inhibitory effect on serine proteases by binding to the active site of the enzyme, which prevents the substrate from binding and undergoing hydrolysis. The trifluoromethyl group of 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid interacts with the catalytic triad of the enzyme, which consists of serine, histidine, and aspartic acid residues, thereby disrupting the hydrolysis reaction.
Biochemical and Physiological Effects:
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It inhibits the production of pro-inflammatory cytokines and chemokines, as well as the activation of inflammatory cells such as macrophages and neutrophils. 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid also has anti-tumor effects, as it inhibits the proliferation and migration of cancer cells, and induces apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a potent and selective inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic compound and may not fully mimic the physiological effects of endogenous serine protease inhibitors. Additionally, the use of 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in lab experiments requires careful consideration of the concentration and duration of exposure, as well as potential off-target effects.
Direcciones Futuras
There are several future directions for research on 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One area of interest is the development of 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives with improved pharmacokinetic properties and selectivity for specific serine proteases. Another direction is the investigation of the potential therapeutic applications of 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in various diseases, including cancer, inflammation, and thrombosis. Additionally, the role of 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in regulating other physiological processes, such as immune function and metabolism, warrants further investigation.
Métodos De Síntesis
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-ethyl-3-furancarboxylic acid with trifluoromethylpyrrolidine, followed by the addition of a carbonyl group to the furan ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin, which are implicated in various diseases such as cancer, inflammation, and thrombosis. 1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has also been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties in preclinical studies.
Propiedades
IUPAC Name |
1-(2-ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-2-9-8(3-6-21-9)10(18)17-5-4-12(7-17,11(19)20)13(14,15)16/h3,6H,2,4-5,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBBJFSGLGYXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)N2CCC(C2)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

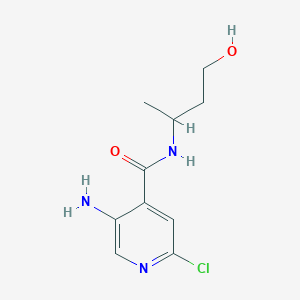
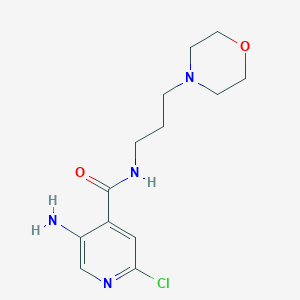
![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)
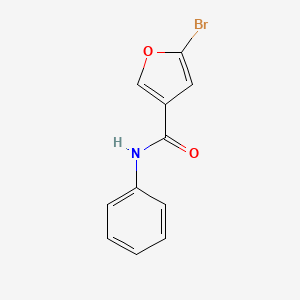
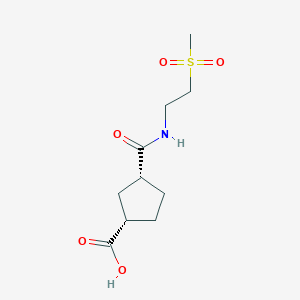
![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
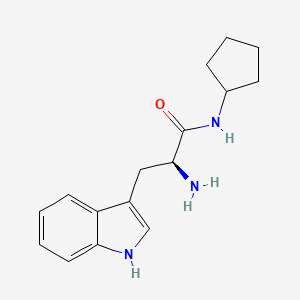
![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)
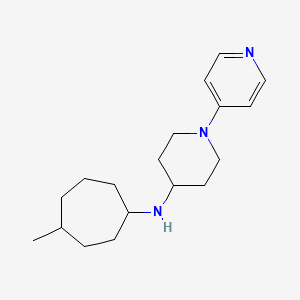
![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)
![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)